![molecular formula C14H15ClF3NO3 B562842 N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 1076199-86-4](/img/structure/B562842.png)
N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide
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Description
N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide, also known as 4-chloro-2-trifluoroacetyl-6-methoxyphenyl-2,2-dimethylpropanamide, is a synthetic compound used in various scientific research applications. It is a white to off-white crystalline solid with a molecular weight of 333.9 g/mol and a melting point of 122-124 °C. It is soluble in water and is commercially available as a solution or powder.
Scientific Research Applications
Environmental Toxicology
Research on methoxychlor, a pesticide with structural similarities to N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide, highlights the environmental and physiological impacts of such compounds. Cummings (1997) reviewed methoxychlor as a model for environmental estrogens, focusing on its metabolism, proestrogenic activity, and reproductive toxicity, emphasizing the need for understanding the environmental and health implications of chemically related compounds (Cummings, 1997).
Analytical Chemistry
Fránek and Hruška (2018) discussed the use of antibody-based methods for analyzing environmental and food samples for residues of herbicides and other chemicals. Their review illustrates the importance of developing sensitive, specific analytical techniques for detecting and quantifying chemical compounds in various matrices, which could be applied to N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide (Fránek & Hruška, 2018).
Organic Optoelectronics
Squeo and Pasini (2020) reviewed the applications of BODIPY-based materials in organic light-emitting diodes (OLEDs), demonstrating the utility of organic compounds in developing new electronic and photonic devices. This research underscores the potential for incorporating complex organic molecules like N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide in the design of new materials for optoelectronic applications (Squeo & Pasini, 2020).
properties
IUPAC Name |
N-[4-chloro-2-methoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO3/c1-13(2,3)12(21)19-10-8(11(20)14(16,17)18)5-7(15)6-9(10)22-4/h5-6H,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHOCLUSDEOTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1OC)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652525 |
Source
|
Record name | N-[4-Chloro-2-methoxy-6-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide | |
CAS RN |
1076199-86-4 |
Source
|
Record name | N-[4-Chloro-2-methoxy-6-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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